
1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone, also known as QZ-1-76, is a small molecule inhibitor of the ATP-binding cassette transporter ABCG2. ABCG2 is a member of the ATP-binding cassette (ABC) transporter family, which is involved in the efflux of a wide range of substrates, including drugs and toxins, from cells. ABCG2 is overexpressed in various types of cancer, including breast, lung, and colon cancer, and is associated with multidrug resistance (MDR). QZ-1-76 has been shown to sensitize cancer cells to chemotherapy and improve the efficacy of anticancer drugs.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone and its derivatives have been studied for their potential anticancer activity. Research indicates that certain derivatives show potent antiproliferative activity against various cancer cell lines. For example, a study discovered a derivative with significant activity in disrupting microtubule formation at the centrosomes and inhibiting tumor growth in a colon cancer xenograft model (Suzuki et al., 2020). Additionally, compounds incorporating the quinazolin-4-ylthio moiety have shown lethal antitumor activity against acute lymphoblastic leukemia cell lines, with some derivatives also exhibiting moderate anticancer properties (Antypenko et al., 2012).
Antimicrobial and Antifungal Properties
Derivatives of this compound have been evaluated for antimicrobial and antifungal activities. Studies indicate that these compounds exhibit significant antibacterial and antifungal effects. For instance, a series of derivatives were synthesized and showed effectiveness against various pathogenic bacteria and fungi, with certain compounds demonstrating high activity levels (Verma et al., 2015). Another study focused on azepino[2,1-b]quinazolones, which are related to the chemical structure , highlighted their potential as antitussive agents in preclinical models (Nepali et al., 2011).
Inhibition of VEGFR-2 Kinase Domain
Research has also explored the use of quinazolin-4-ylamino derivatives as inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. These studies have identified compounds that act as potent, covalent-binding, irreversible inhibitors of VEGFR-2, with potential implications for cancer therapy (Wissner et al., 2005).
Novel Synthesis Methods and Drug Development
The chemical framework of this compound facilitates the development of novel synthetic methodologies, enabling the creation of a wide range of derivatives with potential therapeutic applications. For example, research has been conducted on the Rh(III)-catalyzed synthesis of quinazolin-2-yl)methanone derivatives, showcasing innovative approaches to drug discovery (Liu et al., 2022).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(19-9-5-1-2-6-10-19)11-21-16-13-7-3-4-8-14(13)17-12-18-16/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWYKJAKFOIPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

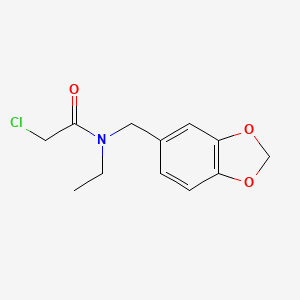

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)
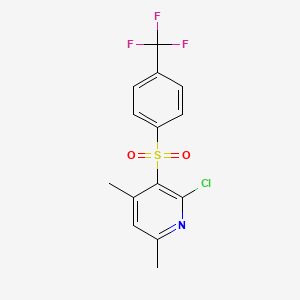
![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)

![2-(1H-indol-3-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2440860.png)
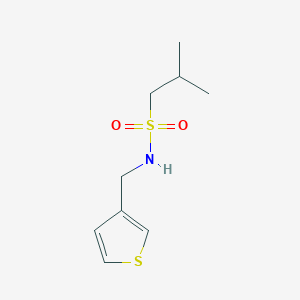

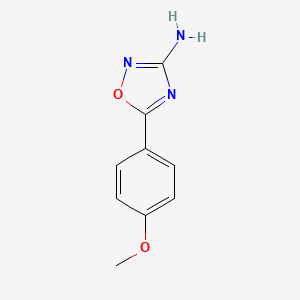

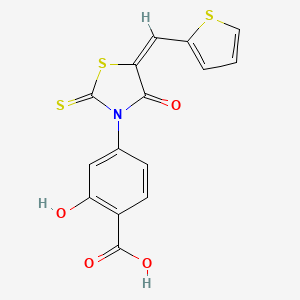

![N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2440874.png)